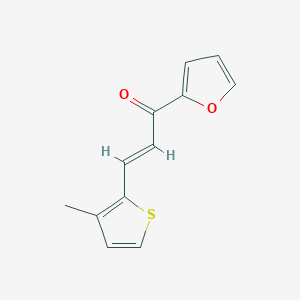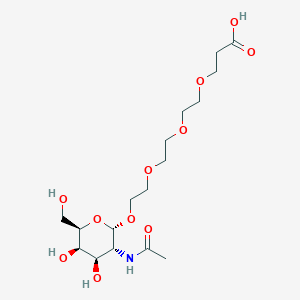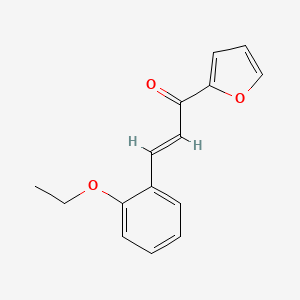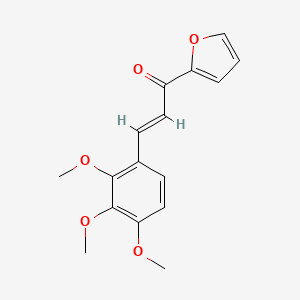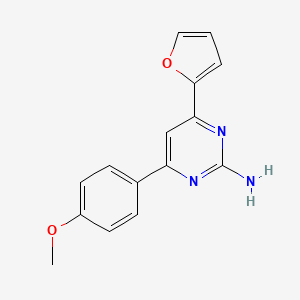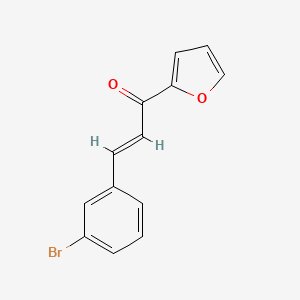
(2E)-3-(3-Bromophenyl)-1-(furan-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(3-Bromophenyl)-1-(furan-2-yl)prop-2-en-1-one, also known as 2E-3BPF, is a synthetic compound that has been studied for its potential applications in research and development. This compound has been studied extensively due to its unique structure, which consists of a bromophenyl group, a furan-2-yl group, and a prop-2-en-1-one group. The structure of this compound is highly stable, making it an attractive target for research and development.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(3-Bromophenyl)-1-(furan-2-yl)prop-2-en-1-one has been studied extensively for its potential applications in scientific research. It has been used to study the properties of organic compounds, as well as their reactivity and stability. It has also been used to study the structure and function of enzymes, as well as their interactions with other molecules. Additionally, (2E)-3-(3-Bromophenyl)-1-(furan-2-yl)prop-2-en-1-one has been used in the synthesis of other compounds, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of (2E)-3-(3-Bromophenyl)-1-(furan-2-yl)prop-2-en-1-one is not fully understood. However, it is believed that the compound acts as an antagonist of certain enzymes, which may explain its ability to inhibit certain biochemical and physiological processes. Additionally, it has been suggested that (2E)-3-(3-Bromophenyl)-1-(furan-2-yl)prop-2-en-1-one may act as an inhibitor of certain enzymes involved in the biosynthesis of proteins.
Biochemical and Physiological Effects
(2E)-3-(3-Bromophenyl)-1-(furan-2-yl)prop-2-en-1-one has been studied for its potential effects on biochemical and physiological processes. Studies have shown that the compound can inhibit the activity of certain enzymes, which may lead to changes in the metabolism of certain molecules. Additionally, studies have shown that (2E)-3-(3-Bromophenyl)-1-(furan-2-yl)prop-2-en-1-one can inhibit the growth of certain types of bacteria, suggesting that it may have potential applications as an antimicrobial agent.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (2E)-3-(3-Bromophenyl)-1-(furan-2-yl)prop-2-en-1-one in laboratory experiments has several advantages and limitations. One of the main advantages is that it is a stable compound, making it easier to work with in experiments. Additionally, its structure makes it a target for research and development, as it can be used to study the properties of organic compounds and their reactivity. On the other hand, the compound is not widely available, which can limit its use in experiments. Additionally, the compound can be toxic if not handled properly, and its effects on biochemical and physiological processes are not fully understood.
Zukünftige Richtungen
There are many potential future directions for research and development involving (2E)-3-(3-Bromophenyl)-1-(furan-2-yl)prop-2-en-1-one. One of the main areas of research is to further study the compound's effects on biochemical and physiological processes. Additionally, further research could be conducted to study the compound's potential applications as an antimicrobial agent. Additionally, research into the synthesis and structure of the compound could be conducted to improve its stability and availability for use in laboratory experiments. Finally, research into the potential applications of the compound in the synthesis of other compounds, such as dyes and polymers, could be conducted.
Synthesemethoden
The synthesis of (2E)-3-(3-Bromophenyl)-1-(furan-2-yl)prop-2-en-1-one has been studied extensively in the past. One of the most common methods of synthesis involves the reaction of 3-bromophenyl furan-2-ylprop-2-en-1-one with an acid such as sulfuric acid or hydrochloric acid. This reaction produces (2E)-3-(3-Bromophenyl)-1-(furan-2-yl)prop-2-en-1-one as a white solid. The reaction is typically carried out in a sealed vessel at temperatures between 100-150°C.
Eigenschaften
IUPAC Name |
(E)-3-(3-bromophenyl)-1-(furan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2/c14-11-4-1-3-10(9-11)6-7-12(15)13-5-2-8-16-13/h1-9H/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEXOHUGRROEJA-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-Bromophenyl)-1-(furan-2-yl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






